molecular formula C6H4N2O2S B1449617 3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one CAS No. 35637-09-3

3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Cat. No. B1449617
CAS RN: 35637-09-3
M. Wt: 168.18 g/mol
InChI Key: JMWWXAYHYFHICF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom1. The structure of thiophene-based compounds can be determined using techniques such as NMR spectroscopy and single crystal X-ray diffraction2.


Chemical Reactions
Thiophene derivatives can undergo a variety of chemical reactions. For example, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide1.


Scientific Research Applications

Therapeutic Potential and Medicinal Chemistry

1,3,4-Oxadiazole derivatives are known for their significant binding affinity with various enzymes and receptors due to the structural features that facilitate multiple weak interactions in biological systems. These compounds have been extensively researched for their therapeutic potential across a broad spectrum of medicinal applications. The review by Verma et al. (2019) highlights the anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal applications of 1,3,4-oxadiazole based compounds, underscoring their considerable development value in medicinal chemistry (Verma et al., 2019).

Synthetic Strategies and Chemical Properties

The synthesis and pharmacological applications of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been a topic of active research due to their favorable physical, chemical, and pharmacokinetic properties. These properties enhance their pharmacological activity, making them attractive targets for drug development. Wang et al. (2022) report on the synthetic strategies that yield compounds with antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities (Wang et al., 2022).

Biological and Pharmacological Activities

The biological activity of 1,3,4-thiadiazole and oxadiazole heterocycles has been extensively studied due to their diverse pharmacological potential. These compounds have been identified as crucial for expressing pharmacological activity, with reported antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of the 1,3,4-oxadiazole core with various heterocycles often leads to a synergistic effect, enhancing their pharmacological potential (Lelyukh, 2019).

Safety And Hazards

The safety and hazards associated with a specific thiophene derivative would depend on its specific structure and properties. For example, some thiophene derivatives may be harmful if swallowed or cause skin irritation4.


Future Directions

Thiophene-based compounds continue to attract interest due to their potential applications in organic electronics and other fields5. Future research may focus on the synthesis of new thiophene derivatives with improved properties and the exploration of their potential applications5.


Please note that this information is based on general knowledge and available resources, and may not be fully applicable to “3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one”. For more specific and detailed information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

3-thiophen-2-yl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c9-6-7-5(8-10-6)4-2-1-3-11-4/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWWXAYHYFHICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 2
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 3
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 4
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 5
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Reactant of Route 6
3-(Thiophen-2-yl)-4,5-dihydro-1,2,4-oxadiazol-5-one

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